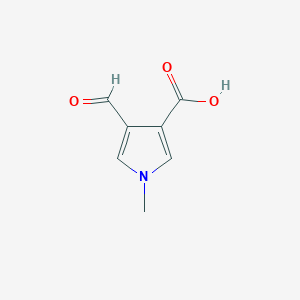
4-formyl-1-methyl-1H-Pyrrole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-formyl-1-methyl-1H-Pyrrole-3-carboxylic acid” is a chemical compound with the molecular formula C7H7NO3 . It is a derivative of pyrrole, which is a heterocyclic aromatic organic compound. Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air and is usually purified by distillation immediately before use .
Synthesis Analysis
The synthesis of pyrrole derivatives can be achieved through various methods. One of the common methods is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride .Molecular Structure Analysis
The molecular structure of “4-formyl-1-methyl-1H-Pyrrole-3-carboxylic acid” consists of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The compound has a formyl group (-CHO) at the 4-position, a methyl group (-CH3) at the 1-position, and a carboxylic acid group (-COOH) at the 3-position .Chemical Reactions Analysis
Pyrrole derivatives are known to undergo a variety of chemical reactions. For instance, they can participate in electrophilic substitution reactions, where the pyrrole ring acts as a nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-formyl-1-methyl-1H-Pyrrole-3-carboxylic acid” include a molecular weight of 153.14, a melting point of 254-256°C, and it appears as a powder .Applications De Recherche Scientifique
Anticancer Properties
Pyrrole derivatives, including 4-formyl-1-methylpyrrole-3-carboxylic acid, have been investigated for their potential as antitumor agents. These compounds exhibit cytotoxic effects against various cancer cell lines, making them promising candidates for cancer therapy . Researchers continue to explore their mechanisms of action and optimize their efficacy.
Antibacterial and Antifungal Activity
Pyrrole-based compounds often display antimicrobial properties. 4-formyl-1-methylpyrrole-3-carboxylic acid may inhibit bacterial and fungal growth, making it relevant for developing novel antibiotics and antifungal agents . Understanding its mode of action and optimizing its potency are ongoing research areas.
Anti-Inflammatory Potential
Inflammation plays a crucial role in various diseases. Some pyrrole derivatives, including our compound of interest, exhibit anti-inflammatory effects. Researchers investigate their ability to modulate inflammatory pathways and potentially develop anti-inflammatory drugs .
Metallurgical Applications
Pyrroles find use as catalysts in polymerization processes and corrosion inhibitors. Their unique electronic properties make them valuable in metallurgical applications, such as surface treatments and metal complex catalysis .
Spectrochemical Analysis
Pyrrole derivatives contribute to spectrochemical analysis due to their characteristic absorption bands in UV-visible spectra. Researchers utilize these compounds as probes for studying molecular interactions and identifying specific functional groups .
Transition Metal Complex Catalysts
4-formyl-1-methylpyrrole-3-carboxylic acid can form stable complexes with transition metals. These complexes serve as catalysts for uniform polymerization reactions, which have applications in materials science and polymer chemistry .
Safety and Hazards
Orientations Futures
Pyrrole derivatives, including “4-formyl-1-methyl-1H-Pyrrole-3-carboxylic acid”, have a diverse nature of activities and are considered a potential source of biologically active compounds . Therefore, they continue to be an area of interest in medicinal chemistry, with ongoing research exploring their therapeutic potential against several diseases or disorders .
Propriétés
IUPAC Name |
4-formyl-1-methylpyrrole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-8-2-5(4-9)6(3-8)7(10)11/h2-4H,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWZNXVCWTPCKGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=C1)C(=O)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(4-Methoxyphenyl)isoxazol-5-yl]-1-methylpiperidin-4-ol](/img/structure/B2461022.png)
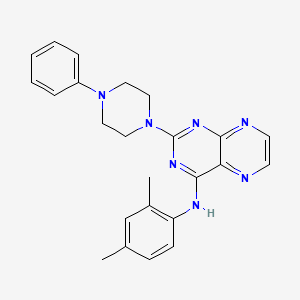
![(2S)-2,6-Diaminohexanoic acid, 2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2461024.png)
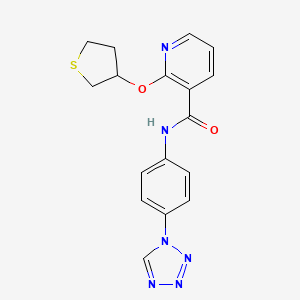
![N-(3,4-dimethoxyphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2461026.png)

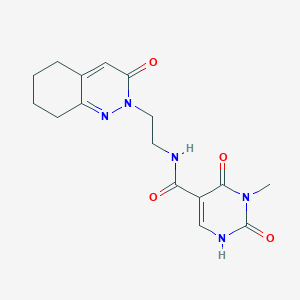
![N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2461031.png)
![2-[(4-Methoxyphenyl)methyl]benzotriazole](/img/structure/B2461032.png)
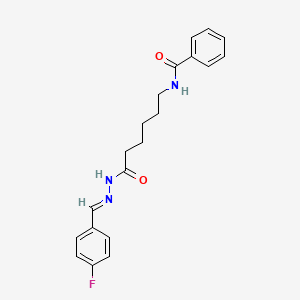
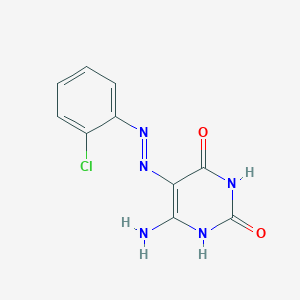
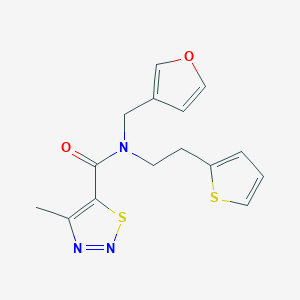

![8-(4-chlorophenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2461045.png)